

Sirtratumab in Urothelial Carcinoma: A Comparative Analysis of Clinical Trial Outcomes

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Compound of Interest

Compound Name: Sirtratumab

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This guide provides a detailed comparison of the clinical trial outcomes for **Sirtratumab** (ASG-15ME), an investigational antibody-drug conjugate (ADC), against other prominent therapies for urothelial cancer. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and experimental methodologies. Notably, the development of **Sirtratumab** vedotin was halted, and this analysis serves as a comparative reference within the evolving landscape of urothelial carcinoma treatment.

Executive Summary

Sirtratumab vedotin is an ADC designed to target SLITRK6 (SLIT and NTRK like family member 6), a transmembrane protein expressed in urothelial tumors. The ADC consists of a monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). While it showed initial promise in a Phase 1 clinical trial (NCT01963052), its development has been discontinued. This guide places the outcomes of this early-phase trial in the context of current standard-of-care and other approved therapies, including the ADC-based treatments Enfortumab Vedotin and Sacituzumab Govitecan, the immune checkpoint inhibitor Pembrolizumab, and traditional platinum-based chemotherapy.

Comparative Efficacy of Urothelial Carcinoma Therapies

The following table summarizes the key efficacy outcomes from clinical trials of **Sirtratumab** and its comparators. It is important to note that these trials have different patient populations and are in various phases of clinical development, precluding direct head-to-head comparison.

Therapy	Trial	Phase	Patient Population	Objective Response Rate (ORR)	Complete Response (CR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Sirtratumab Vedotin (ASG-15ME)	NCT01963052	I	Metastatic urothelial cancer, refractory to at least one prior chemotherapy regimen.	18.3% (Total); 35.7% (at RP2D of 1.00 mg/kg)[1]	Not Reported	16.0 weeks[2]	Not Reported
Enfortumab Vedotin + Pembrolizumab	EV-302	III	Previously untreated locally advanced or metastatic urothelial cancer.	67.7%[3]	29.1%[3]	12.5 months[3]	31.5 months[3]
Pembrolizumab	KEYNOTE-045	III	Locally advanced or metastatic urothelial carcinoma with disease	21.1%[4]	7%	2.1 months	10.1 months[5]

			progressi on on or after platinum- containin g chemoth erapy.				
Sacituzu mab Goviteca n	TROPHY -U-01	II	Metastati c urothelial cancer that has progress ed after platinum and checkpoi nt inhibitors.	27% [6]	6% [6]	5.4 months [6]]	10.9 months [7]]
Gemcitab ine + Cisplatin	CALGB 90601 (Control Arm)	III	Previousl y untreated , locally advance d or metastati c urothelial cancer.	44.4% [3]	12.5% [3]	6.3 months [3]]	16.1 months [3]]

Experimental Protocols

Sirtratumab Vedotin (NCT01963052)

- Study Design: This was a Phase 1, multicenter, single-arm, dose-escalation and expansion trial.[\[1\]](#)
- Patient Population: Patients with metastatic urothelial carcinoma who were refractory to at least one prior chemotherapy regimen were enrolled.[\[8\]](#)
- Intervention: **Sirtratumab** vedotin was administered as a single intravenous infusion weekly for three weeks, followed by a one-week rest period, constituting a 4-week cycle.[\[9\]](#) Dose escalation involved six levels ranging from 0.10 to 1.25 mg/kg.[\[1\]](#)
- Primary Objective: The primary goals were to assess the safety and pharmacokinetics of **Sirtratumab** vedotin and to determine the recommended Phase 2 dose (RP2D).[\[1\]](#)
- Tumor Assessment: Disease assessment was conducted every 8 weeks.[\[9\]](#)

Enfortumab Vedotin + Pembrolizumab (EV-302)

- Study Design: A Phase 3, open-label, randomized, controlled, multicenter trial.[\[1\]](#)[\[10\]](#)
- Patient Population: Previously untreated patients with locally advanced or metastatic urothelial cancer.[\[10\]](#)
- Intervention: Patients in the experimental arm received enfortumab vedotin (1.25 mg/kg) intravenously on days 1 and 8 of a 3-week cycle, plus pembrolizumab (200 mg) intravenously on day 1 of each cycle.[\[3\]](#) The control arm received standard platinum-based chemotherapy (gemcitabine plus cisplatin or carboplatin).[\[3\]](#)
- Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) and overall survival (OS).[\[10\]](#)
- Stratification Factors: Randomization was stratified by cisplatin eligibility, PD-L1 expression, and the presence of liver metastases.[\[1\]](#)

Pembrolizumab (KEYNOTE-045)

- Study Design: A Phase 3, multicenter, randomized, active-controlled trial.[\[11\]](#)[\[12\]](#)

- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with disease progression on or after platinum-containing chemotherapy.[4][12]
- Intervention: Patients were randomized 1:1 to receive either pembrolizumab 200 mg every 3 weeks or the investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine) every 3 weeks.[4]
- Primary Endpoints: The primary endpoints were overall survival (OS) and progression-free survival (PFS).[4]
- Tumor Assessment: Tumor status was assessed at 9 weeks, then every 6 weeks for the first year, and every 12 weeks thereafter.[12]

Sacituzumab Govitecan (TROPHY-U-01)

- Study Design: A Phase 2, multicohort, open-label, registrational study.[6][7]
- Patient Population (Cohort 1): Patients with locally advanced or unresectable/metastatic urothelial cancer who had progressed after prior platinum-based chemotherapy and checkpoint inhibitors.[7][13]
- Intervention: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and 8 of a 21-day cycle.[6][7]
- Primary Endpoint: The primary outcome was the objective response rate (ORR) as determined by central review.[6]
- Secondary Endpoints: Secondary outcomes included duration of response, PFS, OS, and safety.[6]

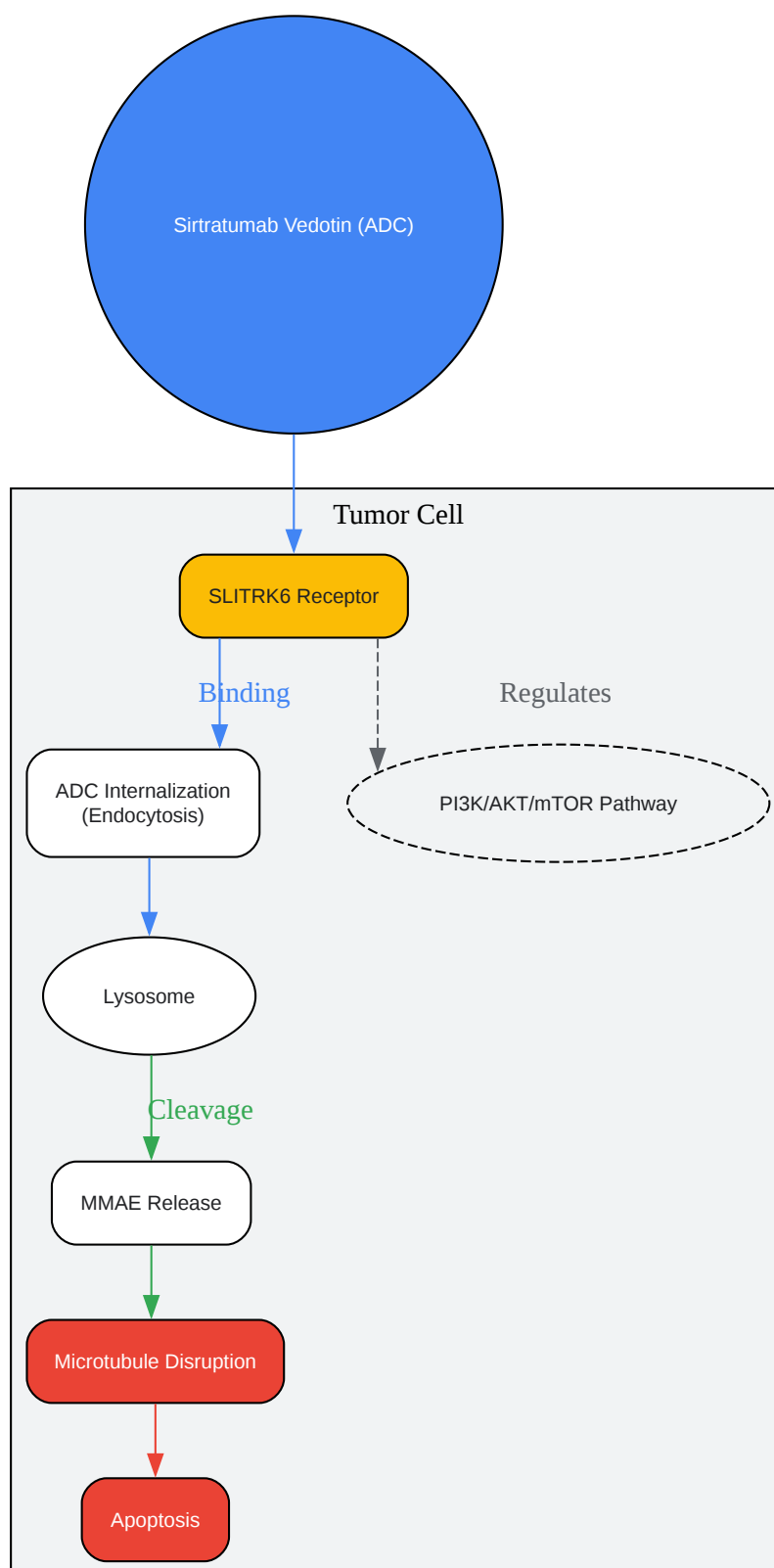
Platinum-Based Chemotherapy (Gemcitabine + Cisplatin)

- Study Design: Representative protocols, such as the control arm of the EV-302 trial and the CALGB 90601 trial, are randomized, controlled studies.
- Patient Population: Typically, chemotherapy-naïve patients with metastatic urothelial cancer.

- Intervention: A common regimen involves gemcitabine (e.g., 1,000 mg/m²) on days 1 and 8, and cisplatin (e.g., 70 mg/m²) on day 1 of a 21-day cycle, for up to six cycles.[\[14\]](#)
- Primary Endpoints: Overall survival and progression-free survival are common primary endpoints.

Visualizing Mechanisms and Workflows

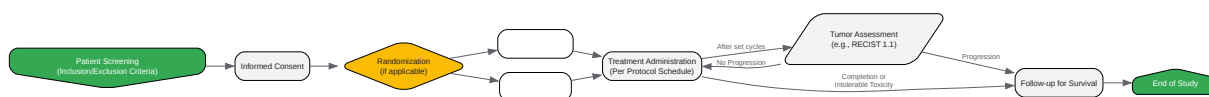
Sirtratumab Vedotin (ASG-15ME) Mechanism of Action



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Caption: Mechanism of action of **Sirtratumab** vedotin targeting the SLITRK6 receptor.

Representative Clinical Trial Workflow



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Caption: A generalized workflow for a randomized controlled clinical trial in oncology.

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